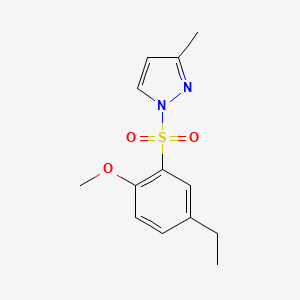
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that belongs to the class of organophosphorus compounds. It is a white crystalline powder that is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene acts as a phosphonate ester, which makes it an excellent nucleophile. It can react with various electrophiles, including aldehydes, ketones, and epoxides, to form new compounds. Moreover, it can coordinate with metal ions to form stable complexes, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antimicrobial properties. Moreover, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene offers several advantages for lab experiments. It is easy to synthesize, and the synthesis method offers a high yield and purity of the product. Moreover, it is stable under normal laboratory conditions and can be stored for an extended period. However, it has some limitations, including its toxicity and potential environmental hazards. Therefore, it should be handled with care, and proper safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research. It can be used in the synthesis of new biologically active compounds, including antiviral, anticancer, and antimicrobial agents. Moreover, it can be used in the preparation of metal complexes, which can be used in catalytic reactions. Furthermore, it can be used in the development of new materials, including polymers and composites, with unique properties. Overall, the future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising.
Conclusion:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that offers unique properties for scientific research applications. It is widely used in the synthesis of various compounds, including biologically active agents and metal complexes. Moreover, it exhibits various biochemical and physiological effects, including antiviral, anticancer, and antimicrobial properties. Although it has some limitations, it offers several advantages for lab experiments. The future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising, making it an essential compound in the field of chemistry.
Synthesemethoden
The synthesis of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene involves the reaction between benzene and diethyl phosphite in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. This method offers a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is widely used in scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and phosphine oxides. It is also used as a ligand in the preparation of metal complexes. Moreover, it is used in the synthesis of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(diethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-6-17-19(16,18-7-2)12-13-8-10-14(11-9-13)15(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQVJBHHMWKYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-tert-butylbenzylphosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

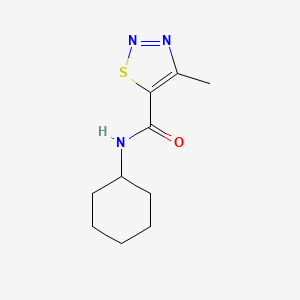
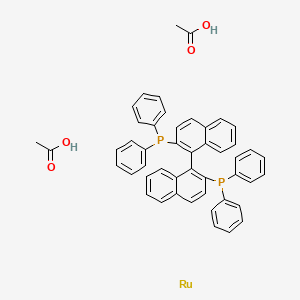

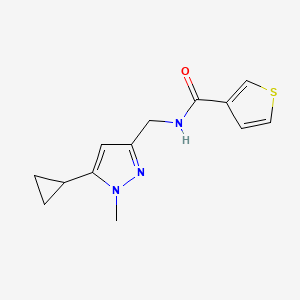
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
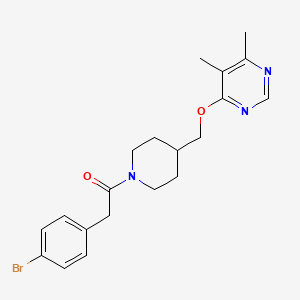
![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
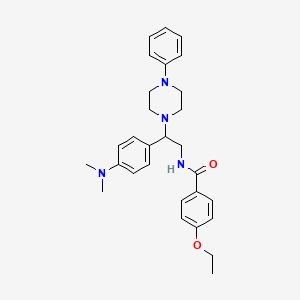
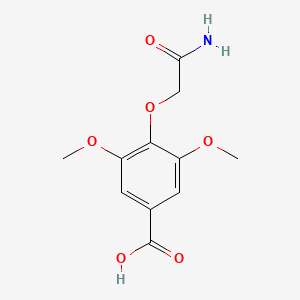
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)
